molecular formula C16H25NO3 B5209394 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine

Cat. No. B5209394
M. Wt: 279.37 g/mol
InChI Key: CUWPFCJYYDRORP-UHFFFAOYSA-N
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Description

4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine, also known as EMD-386088, is a potent and selective antagonist of the dopamine D4 receptor. It is a synthetic compound that has been developed for research purposes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the brain. It is involved in the regulation of mood, cognition, and behavior. EMD-386088 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine acts as an antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is that it has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the potential use of this compound in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research is needed to determine its potential clinical applications in this area. Another area of interest is the potential use of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine its efficacy and safety in human clinical trials. Finally, 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine could be used as a tool for studying the dopamine D4 receptor and its role in various physiological processes.

Synthesis Methods

4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 4-ethylphenol to form 4-ethylphenoxyethylmorpholine. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-ethylphenoxy)ethoxy]ethylmorpholine. Finally, the product is purified using column chromatography to obtain pure 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine.

Scientific Research Applications

4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which makes it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its potential use in drug addiction treatment.

properties

IUPAC Name

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-15-3-5-16(6-4-15)20-14-13-19-12-9-17-7-10-18-11-8-17/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWPFCJYYDRORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5470019

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